molecular formula C11H16N2O2S B4963863 N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide

N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide

Cat. No. B4963863
M. Wt: 240.32 g/mol
InChI Key: ICYHCPUXTHEZTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as FMOC-Lys(Mtt)-OH and is used as a protecting group for lysine in solid-phase peptide synthesis. The compound has been extensively studied for its potential applications in drug delivery, peptide synthesis, and biological research.

Mechanism of Action

The mechanism of action of FMOC-Lys(Mtt)-OH involves the formation of a stable amide bond between the lysine residue and the protecting group. This bond prevents the lysine residue from undergoing unwanted modifications during peptide synthesis, such as acylation or alkylation. The protecting group is then removed using a mild acid, such as trifluoroacetic acid, to yield the desired peptide product.
Biochemical and Physiological Effects:
FMOC-Lys(Mtt)-OH does not have any direct biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis. However, the peptides synthesized using this compound have been shown to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.

Advantages and Limitations for Lab Experiments

The use of FMOC-Lys(Mtt)-OH as a protecting group in peptide synthesis offers several advantages, including improved yield and purity of the desired product, prevention of unwanted modifications, and compatibility with various peptide synthesis methods. However, the compound has some limitations, including its relatively high cost, sensitivity to moisture, and potential for side reactions during peptide synthesis.

Future Directions

The potential applications of FMOC-Lys(Mtt)-OH in drug delivery, peptide synthesis, and biological research are vast. Some of the future directions for research include the development of new protecting groups for lysine and other amino acids, optimization of peptide synthesis methods, and the synthesis of novel bioactive peptides using FMOC-Lys(Mtt)-OH. Additionally, the use of this compound in the synthesis of peptide-based vaccines and therapeutics is an area of active research.

Synthesis Methods

The synthesis of N-{[(2-furylmethyl)amino]carbonothioyl}-3-methylbutanamide involves the reaction of 3-methylbutanoyl chloride with N-(2-aminoethyl)morpholine, followed by the addition of 2-(methylthio)benzoyl chloride. The resulting product is then treated with 2-(furan-2-ylmethylamino)ethanethiol to yield FMOC-Lys(Mtt)-OH.

Scientific Research Applications

FMOC-Lys(Mtt)-OH has been widely used in solid-phase peptide synthesis for the protection of lysine residues. The compound is known to enhance the yield and purity of peptide synthesis by preventing side reactions and unwanted modifications. It has also been used in the synthesis of various bioactive peptides, including antimicrobial peptides, neuropeptides, and enzyme inhibitors.

properties

IUPAC Name

N-(furan-2-ylmethylcarbamothioyl)-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-8(2)6-10(14)13-11(16)12-7-9-4-3-5-15-9/h3-5,8H,6-7H2,1-2H3,(H2,12,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICYHCPUXTHEZTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(=S)NCC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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